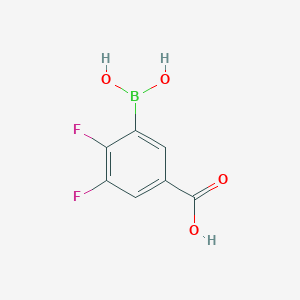

5-Carboxy-2,3-difluorophenylboronic acid

描述

Overview of Boronic Acids in Contemporary Chemical Research

Boronic acids, a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), have become indispensable tools in modern chemical research. wikipedia.orgmdpi.com First synthesized in 1860, their stability, low toxicity, and versatile reactivity have propelled them to the forefront of various scientific disciplines. nih.gov In organic synthesis, they are most famously recognized for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds to create complex molecules like pharmaceuticals and agrochemicals. wikipedia.org

Beyond their utility as synthetic building blocks, the unique electronic nature of the boron atom defines their broad applicability. nih.gov The boron atom in a boronic acid possesses a vacant p-orbital, allowing it to act as a Lewis acid and reversibly accept an electron pair from Lewis bases. wikipedia.orgmdpi.com This property is the foundation for their use in molecular recognition and sensing. Boronic acids can form reversible covalent bonds with compounds containing cis-diol functionalities, such as sugars (saccharides), glycoproteins, and catechols. nih.govorgsyn.orgresearchgate.net This interaction is highly selective and has been harnessed to develop sophisticated sensors for glucose monitoring, tumor cell imaging, and the detection of other biologically important molecules. nih.govorgsyn.org Their application extends to materials science, where they are used to create functional polymers and hydrogels, and to medicinal chemistry, with several boronic acid-containing drugs approved for therapeutic use. mdpi.comnih.govnih.gov

Significance of Fluorine Substitution in Aromatic Boronic Acid Scaffolds

The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry and materials science to fine-tune a compound's properties. When applied to aromatic boronic acid scaffolds, fluorine substitution imparts several significant advantages. nih.gov Fluorine is highly electronegative and acts as a strong electron-withdrawing group, which considerably influences the electronic environment of the phenylboronic acid. sigmaaldrich.com

A primary consequence of fluorination is the enhancement of the boronic acid's Lewis acidity. nih.govclearsynth.com This increased acidity lowers the pKa of the boronic acid, allowing it to bind effectively with diols at physiological pH (around 7.4). clearsynth.com This is a crucial feature for developing biological sensors and probes that can operate under bodily conditions. nih.gov The position of the fluorine substituent on the aromatic ring is critical; the acidity-enhancing effect is most pronounced when fluorine is in the ortho or meta position relative to the boronic acid group. nih.gov

Furthermore, fluorination can increase the lipophilicity of the molecule, which can alter its physical and physiological behavior, potentially improving its metabolic stability and cell membrane permeability—desirable traits for pharmaceutical candidates. nih.gov The introduction of fluorine can also lead to unique intermolecular interactions and affect the compound's solid-state structure. nih.gov In the context of synthetic chemistry, particularly Suzuki-Miyaura reactions, fluorinated arylboronic acids are valuable precursors for synthesizing fluorinated biaryl compounds, which are common motifs in many bioactive molecules and advanced materials. nih.gov

Structural and Functional Context of 5-Carboxy-2,3-difluorophenylboronic acid in Research

This compound is a specialized chemical compound whose utility in research is dictated by its unique trifunctional structure. While specific, high-profile applications of this exact isomer are not extensively documented in mainstream literature, its molecular architecture positions it as a highly valuable synthon , or synthetic building block, for constructing complex target molecules. wikipedia.org An analysis of its constituent parts reveals its functional potential.

The molecule's core is a phenylboronic acid scaffold featuring three distinct functional groups:

The Boronic Acid Group (-B(OH)₂): This is the primary reactive site for palladium-catalyzed cross-coupling reactions, enabling the formation of a new carbon-carbon bond at this position. It also serves as the Lewis acidic center for reversible binding to diols.

The 2,3-Difluoro Substitution: The presence of two fluorine atoms adjacent to each other and ortho and meta to the boronic acid group has a profound electronic impact. As potent electron-withdrawing groups, they significantly increase the Lewis acidity of the boron atom. This structural feature is analogous to that seen in 2,3-difluorophenylboronic acid, which has been studied for its distinct spectroscopic and conformational properties. This enhanced acidity makes the molecule a prime candidate for applications requiring strong and stable binding to diols, such as in affinity chromatography or specialized sensors. researchgate.net

The combination of these three groups on a single aromatic ring creates a versatile platform. Researchers in medicinal chemistry and materials science can use this compound to introduce a highly acidic, diol-binding, fluorinated phenyl moiety into a larger molecular framework, with the carboxylic acid group serving as the point of attachment. The availability of numerous isomers of carboxy-fluorophenylboronic acids from chemical suppliers underscores their role as specialized building blocks for targeted synthesis.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2377605-76-8 |

| Molecular Formula | C₇H₅BF₂O₄ |

| Molecular Weight | 201.92 g/mol |

属性

IUPAC Name |

3-borono-4,5-difluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF2O4/c9-5-2-3(7(11)12)1-4(6(5)10)8(13)14/h1-2,13-14H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPIWMNPBZLPGJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)F)C(=O)O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Carboxy 2,3 Difluorophenylboronic Acid

Established Synthetic Pathways to Boronic Acids and Their Adaptations

The synthesis of arylboronic acids can be broadly categorized into classical and modern organometallic methods. These general strategies can be adapted for the specific synthesis of 5-carboxy-2,3-difluorophenylboronic acid, taking into account the electronic and steric influences of the fluorine and carboxyl substituents.

Classical Boronation Reactions for Arylboronic Acids

Historically, the most common methods for synthesizing arylboronic acids involve the reaction of an organometallic reagent with a trialkyl borate (B1201080). nih.gov One of the primary routes utilizes a Grignard reagent, formed from an aryl halide and magnesium, which then reacts with a borate ester like trimethyl borate, followed by acidic hydrolysis to yield the boronic acid. orgsyn.org

An alternative and often complementary approach is the use of organolithium reagents. This typically involves a halogen-lithium exchange reaction between an aryl halide and an organolithium reagent (e.g., n-butyllithium) at low temperatures, followed by quenching with a borate ester. nih.gov This "lithiation-borylation" sequence is highly effective for a wide range of substrates. bris.ac.ukbris.ac.uknih.gov

For the synthesis of this compound, a plausible classical route would start from a pre-functionalized benzene (B151609) ring, for instance, 5-bromo-2,3-difluorobenzoic acid. The challenge in this approach lies in the potential reactivity of the carboxylic acid proton with the highly basic organometallic intermediates. Protection of the carboxylic acid group, for example as an ester, might be necessary before forming the Grignard or organolithium reagent.

Advanced Organometallic Approaches in Fluorinated Systems

More contemporary methods for arylboronic acid synthesis often rely on transition metal-catalyzed cross-coupling reactions. The Miyaura borylation, which utilizes a palladium catalyst to couple an aryl halide or triflate with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂), is a cornerstone of modern organic synthesis. researchgate.net This method is known for its mild reaction conditions and high functional group tolerance, which would be advantageous for a substrate bearing a carboxylic acid.

Another powerful technique is the iridium-catalyzed C-H borylation. This method allows for the direct conversion of an aromatic C-H bond to a C-B bond, offering a highly atom-economical route. The regioselectivity of this reaction is often governed by steric and electronic factors of the substituents on the aromatic ring.

In the context of synthesizing this compound, a Miyaura borylation of 5-bromo-2,3-difluorobenzoic acid would be a strategic approach. The palladium-catalyzed coupling would selectively occur at the carbon-bromine bond, leaving the other functional groups intact.

Strategies for Carboxylic Acid Introduction

The introduction of the carboxylic acid group can be strategically planned at different stages of the synthesis. One common method is the carboxylation of an organometallic intermediate. After forming an aryl Grignard or aryllithium species, bubbling carbon dioxide gas through the reaction mixture, followed by an acidic workup, can efficiently install the carboxylic acid group. chemicalbook.com

Alternatively, the synthesis can commence from a starting material that already contains the carboxyl functionality, such as a brominated benzoic acid. This approach simplifies the synthetic sequence but requires that subsequent reactions are compatible with the carboxylic acid group. For instance, the synthesis of 4-bromo-2,5-difluorobenzoic acid has been reported starting from 1,4-dibromo-2,5-difluorobenzene (B1294941) via lithiation followed by carboxylation. chemicalbook.com A similar strategy could be envisioned for the 2,3-difluoro analogue.

Precursor Design and Strategic Functionalization for Targeted Synthesis

The rational design of precursors is paramount for the successful synthesis of this compound. A retrosynthetic analysis suggests several viable starting materials. A key precursor would be a 1,2,3,5-tetrasubstituted benzene derivative where one substituent is a handle for borylation (e.g., a halogen), and the other positions are occupied by the desired fluoro and carboxyl groups.

One strategic precursor is 5-bromo-2,3-difluorobenzoic acid . This compound can be conceptualized as being derived from 2,3-difluorobenzoic acid via bromination. The synthesis of related compounds, such as 5-bromo-2,4-difluorobenzoic acid, has been achieved by reacting 2,4-difluorobenzoic acid with a brominating agent in sulfuric acid. google.com A similar electrophilic aromatic substitution on 2,3-difluorobenzoic acid would likely yield the desired 5-bromo isomer due to the directing effects of the fluorine and carboxyl groups.

Another potential starting material is 1-bromo-2,3-difluorobenzene . This precursor could undergo a sequence of functionalization steps. For example, it could first be carboxylated at the 5-position via a directed ortho-metalation strategy or through a halogen-metal exchange followed by quenching with carbon dioxide. The resulting 5-bromo-2,3-difluorobenzoic acid could then be subjected to a borylation reaction.

Optimization of Reaction Conditions and Yields in Academic Synthesis

For any chosen synthetic pathway, the optimization of reaction conditions is crucial to maximize the yield and purity of the final product. Key parameters that are often fine-tuned include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.

In a Miyaura borylation approach using 5-bromo-2,3-difluorobenzoic acid, the selection of the palladium catalyst and ligand is critical. A variety of palladium sources (e.g., Pd(OAc)₂, PdCl₂(dppf)) and phosphine (B1218219) ligands can be screened. The choice of base is also important; commonly used bases include potassium acetate (B1210297) (KOAc) and potassium carbonate (K₂CO₃). The solvent system, often a mixture of an organic solvent (like dioxane or THF) and water, can significantly influence the reaction rate and yield.

The table below summarizes some of the key reaction parameters that are typically optimized for these synthetic transformations.

| Reaction Type | Parameter | Commonly Varied Components/Conditions | Impact on Reaction |

|---|---|---|---|

| Miyaura Borylation | Catalyst | Pd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄ | Affects catalytic activity and turnover number. |

| Ligand | SPhos, XPhos, P(Cy)₃ | Influences catalyst stability and reactivity. | |

| Base | KOAc, K₂CO₃, Cs₂CO₃ | Essential for the transmetalation step. | |

| Solvent | Dioxane, THF, Toluene (often with water) | Affects solubility of reagents and reaction kinetics. | |

| Lithiation-Borylation | Lithiation Reagent | n-BuLi, s-BuLi, LDA | Determines the efficiency of halogen-metal exchange or deprotonation. |

| Temperature | -78 °C to 0 °C | Crucial for the stability of the organolithium intermediate. | |

| Borate Ester | B(OMe)₃, B(OiPr)₃ | Reacts with the organolithium to form the boronate ester. |

Purification and Isolation Techniques for Research-Grade Material

The purification of this compound to a high degree of purity is essential for its subsequent applications. The presence of both a polar carboxylic acid group and a boronic acid moiety can make purification challenging.

A common initial purification step involves an acid-base extraction . The crude product can be dissolved in an organic solvent and washed with an aqueous base (e.g., sodium bicarbonate) to deprotonate the carboxylic acid, transferring it to the aqueous layer as its carboxylate salt. The aqueous layer can then be separated, acidified (e.g., with HCl) to re-protonate the carboxylic acid, and the purified product can be extracted back into an organic solvent. chemicalbook.com This process helps to remove non-acidic impurities.

Recrystallization is another powerful technique for purifying solid compounds. The choice of solvent or solvent system is critical. A solvent in which the boronic acid has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. For similar fluorinated phenylboronic acids, solvent systems like ethyl acetate/hexane have been successfully employed. orgsyn.org

Chromatography can also be used for purification, although the polarity of the compound can make it challenging. Reversed-phase chromatography might be a suitable option. In some cases, boronic acids are converted to their more stable and less polar pinacol (B44631) esters for easier purification by silica (B1680970) gel chromatography, followed by deprotection to regenerate the boronic acid.

Finally, the isolated product should be thoroughly dried, as boronic acids can form anhydrides (boroxines) upon dehydration. Characterization of the purified material would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F NMR) and mass spectrometry to confirm its structure and purity.

Chemical Reactivity and Transformational Chemistry of 5 Carboxy 2,3 Difluorophenylboronic Acid

Reactivity of the Boronic Acid Moiety

The boronic acid group, -B(OH)₂, is a cornerstone of modern organic chemistry, primarily due to its role in carbon-carbon bond formation and its behavior as a Lewis acid.

The most prominent reaction of arylboronic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling. This reaction forms a carbon-carbon single bond by coupling the organoboron species with an organohalide or triflate. libretexts.orgwikipedia.org The general mechanism involves three key steps: oxidative addition of the organohalide to a Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.orgwikipedia.org A base is required to facilitate the transmetalation step by forming a more nucleophilic boronate species. wikipedia.org

For 5-carboxy-2,3-difluorophenylboronic acid, the electron-withdrawing effects of the fluorine and carboxyl groups can influence the reaction kinetics. The compound is expected to readily participate in Suzuki-Miyaura couplings with various aryl, heteroaryl, or vinyl halides.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling This table illustrates typical conditions for the Suzuki-Miyaura reaction based on established protocols for similar fluorinated arylboronic acids.

| Parameter | Condition | Purpose |

| Aryl Halide | Aryl bromide or iodide | Coupling partner |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, or PEPPSI-type complexes nih.gov | Catalyzes the C-C bond formation |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Activates the boronic acid for transmetalation |

| Solvent | Toluene, Dioxane/H₂O, or DMF/H₂O mdpi.com | Solubilizes reactants and facilitates the reaction |

| Temperature | 80-110 °C | Provides energy to overcome activation barriers |

The Liebeskind-Srogl coupling is another important transformation, which couples a thioester with a boronic acid to form a ketone, also under palladium catalysis. wikipedia.orgresearchgate.net A key feature of this reaction is the use of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), as a stoichiometric co-catalyst which facilitates the C-S bond cleavage. nih.govrsc.org This reaction proceeds under neutral conditions, which is advantageous for substrates bearing base-sensitive functional groups. researchgate.netrsc.org this compound can serve as the boronic acid component in this reaction to synthesize corresponding diaryl ketones.

The boron atom in a boronic acid possesses an empty p-orbital, rendering it a Lewis acid. nih.govresearchgate.net It can readily accept a pair of electrons from a Lewis base, such as an amine, hydroxide (B78521), or fluoride (B91410) ion, to form a tetracoordinate boronate complex. nih.govru.nl This equilibrium is fundamental to the mechanism of the Suzuki-Miyaura reaction, where the hydroxide base forms an "ate" complex, increasing the nucleophilicity of the aryl group for transmetalation. wikipedia.org

The Lewis acidity of this compound is enhanced by the electron-withdrawing nature of the two fluorine atoms and the carboxylic acid group. This increased acidity can facilitate stronger interactions with Lewis bases and may influence the optimal conditions required for cross-coupling reactions. This property is also exploited in the design of sensors, where the binding of a Lewis base to the boron center can trigger a detectable signal.

Arylboronic acids can undergo oxidation to produce the corresponding phenol. This transformation can be achieved using various oxidizing agents, such as hydrogen peroxide (H₂O₂) or oxone. This reaction, known as protodeboronation when replacing the boron with hydrogen, can sometimes be an unwanted side reaction during cross-coupling if conditions are not carefully controlled.

Hydrolysis, specifically the cleavage of the carbon-boron bond, is another potential pathway, although it is generally less facile for arylboronic acids compared to alkylboronic acids. Under harsh acidic or basic conditions, or in the presence of certain metals, the C–B bond can be cleaved to yield the corresponding arene, in this case, 2,3-difluorobenzoic acid.

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a versatile functional handle that allows for a variety of derivatization reactions, most notably the formation of esters and amides.

Esterification of this compound can be accomplished through standard methods, such as Fischer esterification with an alcohol under acidic catalysis. researchgate.net Alternatively, the carboxylic acid can be activated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form an acyl chloride, which then readily reacts with an alcohol to yield the ester. orgsyn.org This two-step approach is often preferred for its milder conditions and higher yields.

Amidation follows a similar logic. The direct reaction of the carboxylic acid with an amine requires high temperatures to drive off water. rsc.org More commonly, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxylic acid, allowing for amide bond formation with an amine under mild conditions. researchgate.net

Interestingly, research on other carboxyphenylboronic acids has shown that the boronic acid moiety can act as a catalyst for the amidation reaction. lookchem.com It is proposed that an intermolecular anhydride (B1165640) is formed between two molecules of the boronic acid, which then acts as the activated species for the nucleophilic attack by the amine. lookchem.com This suggests that this compound may undergo self-catalyzed amidation under appropriate thermal conditions.

Table 2: Representative Conditions for Amidation Reaction This table illustrates common conditions for the amidation of a carboxylic acid, applicable to the carboxyl group of the target compound.

| Parameter | Condition | Purpose |

| Amine | Primary or secondary amine | Nucleophile for amide bond formation |

| Coupling Reagent | EDC, DCC, or HATU | Activates the carboxylic acid |

| Solvent | Dichloromethane (DCM) or Dimethylformamide (DMF) | Solubilizes reactants |

| Additives | HOBt or DMAP (optional) | Suppress side reactions and catalyze the reaction |

| Temperature | 0 °C to Room Temperature | Mild conditions to prevent side reactions |

Decarboxylation is the removal of the carboxyl group, typically as carbon dioxide. For aromatic carboxylic acids, this transformation is generally difficult and requires harsh conditions unless the ring is highly activated with electron-donating groups or a specific catalytic system is employed. Copper-based catalysts in the presence of a ligand like quinoline (B57606) are often used for the protodecarboxylation of aromatic carboxylic acids at high temperatures. organic-chemistry.org

Given the presence of three electron-withdrawing substituents (two fluorines and a boronic acid group) on the phenyl ring, the decarboxylation of this compound is expected to be challenging. These groups destabilize the carbanionic intermediate that would be formed upon CO₂ loss. Therefore, the compound is generally stable with respect to decarboxylation under typical synthetic conditions.

Cooperative Reactivity and Synergistic Effects of Dual Functional Groups

The presence of both a carboxylic acid and a boronic acid group on the same phenyl ring in this compound gives rise to cooperative and synergistic effects that can influence its reactivity in various chemical transformations. These effects are a consequence of the electronic properties and potential intramolecular interactions between the two functional groups.

The difluoro substitution pattern and the carboxylic acid group are strongly electron-withdrawing. This electronic effect increases the Lewis acidity of the boronic acid moiety. A more Lewis acidic boronic acid can exhibit enhanced reactivity in certain reactions, such as the formation of boronate complexes, which is a key step in Suzuki-Miyaura cross-coupling reactions.

The carboxyl group can potentially participate in intramolecular catalysis. For instance, in reactions where the boronic acid requires activation by a base, the carboxylate, formed in situ, could act as an intramolecular base, facilitating the formation of the reactive boronate species. This intramolecular assistance could potentially accelerate the rate of transmetalation in palladium-catalyzed cross-coupling reactions.

Furthermore, the dual functionalities allow for orthogonal reactivity. The boronic acid can participate in cross-coupling reactions while the carboxylic acid can be engaged in esterification or amidation reactions. This allows for sequential functionalization of the molecule, providing a pathway to complex molecular architectures. The synergistic effect here lies in the ability to perform diverse chemical transformations on a single, strategically functionalized building block.

The table below illustrates the potential for cooperative effects in Suzuki-Miyaura cross-coupling reactions, comparing the reactivity of phenylboronic acid and its derivatives. The hypothetical data is based on general trends observed for substituted phenylboronic acids.

| Boronic Acid Derivative | Relative Reaction Rate (Suzuki-Miyaura Coupling) | Plausible Reason for Observed Reactivity |

|---|---|---|

| Phenylboronic acid | 1.0 | Baseline reactivity |

| 3,5-Difluorophenylboronic acid | ~1.5 - 2.0 | Increased Lewis acidity due to electron-withdrawing fluorine atoms. |

| 4-Carboxyphenylboronic acid | ~1.2 - 1.8 | Increased Lewis acidity from the carboxyl group; potential for intramolecular base catalysis. |

| This compound | Potentially > 2.0 | Combined electron-withdrawing effects of difluoro and carboxyl groups significantly enhance Lewis acidity and potential for intramolecular interactions. |

Mechanistic Investigations of Key Transformation Reactions

The most significant transformation reaction involving this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. While specific mechanistic studies on this exact molecule are not extensively documented, the mechanism can be understood by considering the well-established catalytic cycle for this reaction and the influence of the substituents present in the molecule.

The Suzuki-Miyaura catalytic cycle consists of three primary steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to an organohalide (e.g., an aryl bromide) to form a Pd(II) complex.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step typically requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the new carbon-carbon bond, regenerating the Pd(0) catalyst.

For this compound, the following mechanistic considerations are of note:

Influence on Transmetalation: The electron-withdrawing nature of the difluoro and carboxyl groups enhances the Lewis acidity of the boron atom. This facilitates the formation of the tetracoordinate boronate species upon reaction with a base, which is the active species in the transmetalation step. The rate of transmetalation is often the rate-determining step in the Suzuki-Miyaura reaction, and the electronic properties of this compound are expected to accelerate this step.

Potential Role of the Carboxyl Group: The carboxyl group's proximity to the boronic acid could lead to intramolecular interactions that influence the reaction mechanism. Under basic conditions, the carboxylate anion could act as an internal ligand, coordinating to the palladium center or assisting in the delivery of the boronate to the palladium. However, it is also possible for the carboxylate to coordinate too strongly to the palladium catalyst, potentially leading to catalyst inhibition. The outcome is often dependent on the specific reaction conditions, including the choice of base, solvent, and ligands.

The table below summarizes the proposed influence of the functional groups of this compound on the key steps of the Suzuki-Miyaura reaction.

| Mechanistic Step | General Description | Influence of this compound's Features |

|---|---|---|

| Oxidative Addition | Pd(0) inserts into the Ar-X bond of the coupling partner. | Not directly involved, but the electronic nature of the boronic acid can influence catalyst speciation. |

| Transmetalation | Transfer of the aryl group from boron to palladium. | - Accelerated: Enhanced Lewis acidity due to F and COOH groups facilitates boronate formation.

|

| Reductive Elimination | Formation of the new C-C bond and regeneration of Pd(0). | The electronic properties of the transferred aryl group can influence the rate of this step. Electron-withdrawing groups on the aryl ring can sometimes slow down reductive elimination. |

Applications in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

The dual functionality of 5-carboxy-2,3-difluorophenylboronic acid makes it an excellent building block for creating intricate molecular frameworks. The boronic acid group is a key participant in palladium-catalyzed cross-coupling reactions, while the carboxylic acid group provides a handle for further functionalization, such as amide bond formation.

The primary application of arylboronic acids is in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. libretexts.org This reaction is a powerful tool for synthesizing biaryl compounds, which are common motifs in pharmaceuticals and other functional materials. nih.gov this compound is used to introduce a difluorinated, carboxylated phenyl ring into a target molecule.

The presence of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The Suzuki-Miyaura coupling reaction typically involves a palladium catalyst, a base, and a solvent, reacting the boronic acid with an aryl halide or triflate. libretexts.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Aryl Halide/Triflate | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| 1-Bromo-4-fluorobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 4'-Fluoro-3,4-difluorobiphenyl-2-carboxylic acid |

| 2-Bromopyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 2-(2,3-Difluoro-5-carboxyphenyl)pyridine |

| Methyl 4-iodobenzoate | Pd(OAc)₂/SPhos | K₃PO₄ | THF/Water | 4'-(Methoxycarbonyl)-3,4-difluorobiphenyl-2-carboxylic acid |

This table represents hypothetical examples based on typical Suzuki-Miyaura reaction conditions.

Beyond simple biaryls, this compound is also instrumental in the synthesis of complex heterocyclic systems. The carboxylic acid function can be used to direct or participate in subsequent cyclization reactions, leading to the formation of lactones, lactams, and other ring structures fused to the fluorinated phenyl core.

While direct incorporation into the total synthesis of a natural product is not widely documented, this compound is a valuable tool for creating fluorinated analogues of natural products. By replacing a phenyl or other aryl group in a biologically active natural product with the 2,3-difluoro-5-carboxyphenyl moiety, medicinal chemists can probe the structure-activity relationship (SAR) and improve the compound's pharmacokinetic profile. For instance, replacing a specific aromatic ring in a known enzyme inhibitor with this fluorinated unit could enhance its binding affinity or increase its resistance to metabolic degradation.

Reagent in Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the initial components. mdpi.com Boronic acids, particularly those with additional functional groups, can participate in certain MCRs.

One notable example is the Petasis reaction (or borono-Mannich reaction), a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid to produce substituted amines. nih.gov While the specific use of this compound in this context is not extensively reported, its structure is amenable to such transformations, potentially yielding complex fluorinated amino acid derivatives. The carboxylic acid group would likely require protection before the reaction and subsequent deprotection.

In cascade processes, the unique reactivity of the boronic acid and carboxylic acid groups can be exploited to trigger a sequence of intramolecular reactions following an initial intermolecular coupling, leading to the rapid assembly of complex polycyclic structures.

Precursor for Advanced Synthetic Intermediates and Chiral Auxiliaries

This compound can be chemically modified to generate more complex synthetic intermediates. The carboxylic acid can be converted into a variety of other functional groups, such as esters, amides, or alcohols (via reduction), which can then be used in further synthetic steps. For example, amidation of the carboxylic acid followed by an intramolecular cyclization could lead to novel heterocyclic scaffolds.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After serving its purpose, the auxiliary is removed. While there is no widespread documentation of this compound itself being used as a chiral auxiliary, it could be used as a precursor to synthesize one. For instance, it could be coupled with a chiral amine to form a chiral amide, which could then be used to direct subsequent stereoselective reactions. The requirements for an effective chiral auxiliary include being easily attached and removed, and reliably directing the stereochemistry of a reaction.

Role in Protecting Group Strategies and Deprotection Methodologies

In complex syntheses, it is often necessary to temporarily "protect" a reactive functional group to prevent it from participating in a reaction. wikipedia.orgorganic-chemistry.org The boronic acid group is not typically used as a protecting group in the classical sense. However, the carboxylic acid moiety of the molecule often requires protection during reactions that are sensitive to acidic protons or that target the boronic acid group.

Common protecting groups for carboxylic acids include methyl or ethyl esters (removed by acid or base hydrolysis), benzyl (B1604629) esters (removed by hydrogenolysis), and tert-butyl esters (removed by acid). libretexts.org The choice of protecting group depends on the stability required during subsequent reaction steps and the conditions needed for its removal, ensuring that other functional groups in the molecule remain intact (an orthogonal strategy). wikipedia.orguchicago.edu

Table 2: Protecting Group Strategies for the Carboxylic Acid Moiety

| Protecting Group | Structure | Protection Method | Deprotection Conditions |

|---|---|---|---|

| Methyl Ester | -COOCH₃ | Methanol, Acid Catalyst (e.g., H₂SO₄) | Acid or Base Hydrolysis (e.g., LiOH, HCl) |

| Benzyl Ester | -COOCH₂Ph | Benzyl alcohol, DCC/DMAP | Hydrogenolysis (H₂, Pd/C) |

| tert-Butyl Ester | -COOC(CH₃)₃ | Isobutylene, Acid Catalyst | Strong Acid (e.g., Trifluoroacetic Acid) |

This table provides common strategies for protecting the carboxylic acid functional group present in the title compound.

Conversely, the boronic acid group itself can be protected, often by forming a cyclic boronate ester with a diol like pinacol (B44631) or ethylene (B1197577) glycol. This increases the stability of the boronic acid to certain reaction conditions and can prevent unwanted side reactions. The boronate ester can then be hydrolyzed back to the boronic acid when needed.

Applications in Chemical Biology and Medicinal Chemistry As a Research Tool/building Block

Scaffold for Rational Design of Bioactive Molecules

The unique structural features of 5-Carboxy-2,3-difluorophenylboronic acid, namely the boronic acid moiety, a carboxylic acid group, and a difluorinated phenyl ring, make it an intriguing scaffold for the rational design of novel bioactive molecules.

Synthesis of Enzyme Inhibitors and Modulators

Phenylboronic acids are a well-established class of enzyme inhibitors, particularly for serine proteases, where the boronic acid reversibly binds to the catalytic serine residue. The electron-withdrawing fluorine atoms on the phenyl ring of this compound can modulate the pKa of the boronic acid, potentially enhancing its binding affinity and inhibitory potency. The carboxylic acid group provides an additional site for interaction with enzyme active sites or for further chemical modification to improve specificity and pharmacokinetic properties.

Despite this potential, there is currently no specific published research detailing the synthesis or evaluation of enzyme inhibitors derived directly from this compound.

Development of Bioorthogonal Probes and Reagents

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. Boronic acids can participate in bioorthogonal reactions, for example, through the formation of boronate esters with diols. The difluorinated phenyl ring of this compound could be advantageous for developing ¹⁹F NMR probes for in vivo imaging, as the fluorine atoms provide a distinct spectroscopic handle. The carboxylic acid group offers a convenient point for attaching reporter molecules such as fluorophores or affinity tags.

However, a review of the scientific literature did not identify any studies that have specifically utilized this compound in the development of bioorthogonal probes or reagents.

Conjugation Chemistry for Biomacromolecules and Peptidomimetics

The dual functionality of this compound allows for its potential use in the conjugation of small molecules to biomacromolecules or in the construction of peptidomimetics. The carboxylic acid can be readily activated to form amide bonds with amines on proteins or peptides. The boronic acid can be used for site-specific modification of biomolecules containing diol moieties, such as glycoproteins.

In the design of peptidomimetics, this compound could serve as a constrained scaffold to mimic peptide secondary structures or to introduce non-natural side chains. The fluorine atoms can enhance metabolic stability and influence conformation.

Nevertheless, there is no available research demonstrating the specific application of this compound in conjugation chemistry for biomacromolecules or in the synthesis of peptidomimetics.

Strategies for Boron Neutron Capture Therapy (BNCT) Agent Design and Synthesis

Boron Neutron Capture Therapy (BNCT) is a targeted radiation therapy that requires the selective accumulation of boron-10 (B1234237) (¹⁰B) in tumor cells. Phenylboronic acids are a class of compounds explored for their potential as BNCT agents due to their ability to be incorporated into larger molecules that can target tumors. The fluorine atoms in this compound could potentially be replaced with ¹⁸F for use in Positron Emission Tomography (PET) imaging to assess boron distribution prior to therapy. The carboxylic acid provides a handle for attaching tumor-targeting moieties.

While the development of novel boron-containing compounds is an active area of research in BNCT, there are no specific studies in the current scientific literature that describe the design, synthesis, or evaluation of BNCT agents derived from this compound. The field has largely focused on other boron-containing scaffolds such as carboranes and other derivatives of boronophenylalanine. researchgate.netnih.govmdpi.com

Analytical and Spectroscopic Characterization Techniques in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Studies (¹H, ¹³C, ¹⁹F, ¹¹B NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 5-Carboxy-2,3-difluorophenylboronic acid, providing atom-specific information within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the acidic protons of the boronic acid and carboxylic acid groups. The two aromatic protons will appear as a complex multiplet system due to coupling to each other and to the two adjacent fluorine atoms. The chemical shifts of the boronic acid -OH protons are often broad and can exchange with solvent protons, making them variable in position and sometimes unobservable. The carboxylic acid proton is also exchangeable and typically appears as a broad singlet at a downfield chemical shift (>10 ppm).

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon environments. The spectrum will display signals for the seven carbon atoms in the molecule. The presence of electron-withdrawing fluorine and carboxylic acid groups significantly influences the chemical shifts of the aromatic carbons. The carbon atom attached to the boron group (C1) can sometimes be difficult to observe due to quadrupolar relaxation of the boron nucleus. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield position (typically >165 ppm). ucl.ac.ukoregonstate.edubhu.ac.in

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a powerful technique for confirming the presence and environment of the fluorine atoms. For this compound, two distinct signals are expected for the fluorine atoms at the C2 and C3 positions, unless accidental chemical shift equivalence occurs. These signals will show coupling to each other and to the adjacent aromatic protons, providing valuable structural information. rsc.orgresearchgate.net

¹¹B NMR: The ¹¹B NMR spectrum is characteristic of the coordination state of the boron atom. For a tricoordinate boronic acid (sp² hybridized), a single, often broad, resonance is expected in the range of 25-30 ppm. researchgate.netmdpi.com Upon interaction with diols or fluoride (B91410) ions, the boron center can become tetracoordinate (sp³ hybridized), resulting in a significant upfield shift in the ¹¹B NMR spectrum to around 3-10 ppm. researchgate.netmdpi.com This technique is particularly useful for studying the compound's binding properties and its existence as boroxine (B1236090) anhydrides in certain conditions. sdsu.edu

| Nucleus | Expected Chemical Shift Range (ppm) | Key Features and Interpretations |

|---|---|---|

| ¹H | 7.0 - 8.5 (Aromatic H), >10 (COOH), Variable/Broad (B(OH)₂) | Complex multiplets for aromatic protons due to H-H and H-F coupling. Exchangeable protons are often broad. |

| ¹³C | 110 - 150 (Aromatic C), >165 (C=O) | Signals influenced by fluorine and carboxyl substituents. C-B signal may be broadened. |

| ¹⁹F | -110 to -160 | Two distinct signals expected for F at C2 and C3, showing F-F and F-H coupling. |

| ¹¹B | 25 - 30 (Trigonal), 3 - 10 (Tetrahedral) | Indicates the coordination state of the boron atom; useful for studying binding interactions. |

Mass Spectrometry (MS) for Structural Elucidation and Reaction Monitoring

Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for gaining structural information through its fragmentation pattern. The nominal molecular weight of the compound is approximately 201.92 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed. The fragmentation of aromatic carboxylic acids is well-characterized and typically involves the initial loss of a hydroxyl radical (-OH, M-17) or the entire carboxyl group (-COOH, M-45). libretexts.orgyoutube.com For this specific compound, cleavage of the carbon-boron bond is also a likely fragmentation pathway, leading to ions corresponding to the difluorobenzoic acid fragment and the boronic acid moiety. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of the elemental composition.

| m/z Value (Predicted) | Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 202 | [C₇H₅BF₂O₄]⁺ | Molecular Ion [M]⁺ |

| 185 | [C₇H₄BF₂O₃]⁺ | Loss of -OH radical from COOH |

| 157 | [C₆H₄BF₂]⁺ | Loss of -COOH group |

| 157 | [C₇H₄F₂O₂]⁺ | Loss of B(OH)₂ group (Deboronation) |

| 45 | [COOH]⁺ | Carboxyl group fragment |

X-ray Crystallography for Solid-State Structure Determination

By analogy, it is highly probable that this compound crystallizes to form hydrogen-bonded dimers. iucr.org In this arrangement, two molecules are linked through a pair of strong O-H···O hydrogen bonds between their boronic acid groups, forming a characteristic eight-membered ring motif. The carboxylic acid groups would likely form additional hydrogen bonds, either with adjacent dimers or solvent molecules, creating an extended supramolecular network. The difluorophenyl rings would engage in π-π stacking interactions, further stabilizing the crystal lattice. This technique would confirm bond lengths, bond angles, and intermolecular interactions, providing a complete picture of its solid-state architecture.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the FT-IR spectrum is expected to be dominated by several key absorptions. A very broad absorption band in the region of 3500-2500 cm⁻¹ is characteristic of the O-H stretching vibrations of the hydrogen-bonded carboxylic acid and boronic acid groups. researchgate.netspectroscopyonline.com The C=O stretch of the carboxylic acid typically appears as a strong, sharp band between 1730 and 1680 cm⁻¹. The asymmetric B-O stretching vibration is expected around 1390 cm⁻¹, while C-F stretching vibrations will produce strong absorptions in the 1300-1100 cm⁻¹ region. Aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ range. researchgate.netspectroscopyonline.com

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretch (H-bonded) | 3500 - 2500 (very broad) | Carboxylic Acid & Boronic Acid |

| C=O Stretch | 1730 - 1680 (strong, sharp) | Carboxylic Acid |

| C=C Stretch (Aromatic) | 1600 - 1450 | Phenyl Ring |

| B-O Stretch (asymmetric) | ~1390 | Boronic Acid |

| C-F Stretch | 1300 - 1100 (strong) | Aryl Fluoride |

| O-H Wag (out-of-plane) | 960 - 900 (broad) | Carboxylic Acid Dimer |

UV-Vis and Fluorescence Spectroscopy for Electronic Properties and Sensing Methodologies

UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For aromatic compounds like this compound, the spectrum is characterized by absorptions corresponding to π→π* transitions of the phenyl ring. The presence of the carboxylic acid and fluorine substituents will influence the position and intensity of these absorption bands. Typically, phenylboronic acids exhibit absorption maxima in the range of 220-300 nm. nih.gov Changes in the UV-Vis spectrum upon addition of diols can be used to study the formation of boronate esters, as the change in boron hybridization from sp² to sp³ alters the electronic properties of the aromatic system.

While not inherently fluorescent, boronic acids can be incorporated into fluorescent sensor systems. The interaction of the boronic acid moiety with target analytes (like carbohydrates) can modulate the fluorescence of a nearby fluorophore through mechanisms such as photoinduced electron transfer (PET), leading to a "turn-on" or "turn-off" fluorescence response.

Chromatographic Methods for Purity Assessment and Separation (HPLC, GC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and degradants.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method for analyzing non-volatile, polar compounds like arylboronic acids. A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier such as phosphoric acid or trifluoroacetic acid to ensure good peak shape for the carboxylic acid. google.com Detection is usually performed with a UV detector set at one of the compound's absorption maxima. This method can effectively quantify the purity and identify related substances.

Gas Chromatography (GC): Due to the low volatility and polar nature of boronic acids, direct analysis by GC is challenging and can lead to poor peak shape and thermal degradation. researchgate.netchromatographyonline.com Therefore, derivatization is often required to increase volatility and thermal stability. A common approach is the esterification of the boronic acid with a diol, such as pinacol (B44631), to form the more volatile pinacol boronate ester. chromatographyonline.com The carboxylic acid group may also require derivatization (e.g., to a methyl ester). The resulting derivative can then be analyzed by GC, typically using a flame ionization detector (FID) or a mass spectrometer (MS) for detection. chromatographyonline.combirchbiotech.com

Theoretical and Computational Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity, while the LUMO is an electron acceptor, with its energy level indicating electrophilicity. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive and can be more easily excited. rjb.ro

Computational studies on analogous compounds provide valuable data on these parameters. For instance, DFT calculations have been used to determine the HOMO, LUMO, and energy gap for both 2,3-difluorophenylboronic acid and 4-carboxy-3-fluorophenylboronic acid. researchgate.netnih.gov These values are critical for predicting how 5-Carboxy-2,3-difluorophenylboronic acid might participate in chemical reactions.

| Compound | Computational Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| 2,3-difluorophenylboronic acid | B3LYP/6-311++G(d,p) | -9.15 | -1.85 | 7.30 | nih.gov |

| 4-carboxy-3-fluorophenylboronic acid (Monomer) | B3LYP/6-31G(d,p) | -7.15 | -1.50 | 5.65 | researchgate.netrjb.ro |

| 4-carboxy-3-fluorophenylboronic acid (Dimer) | B3LYP/6-31G(d,p) | -7.39 | -1.29 | 6.10 | rjb.ro |

| Conformer of 2,3-difluorophenylboronic acid | Relative Energy (kcal/mol) | Reference |

|---|---|---|

| trans-cis | 0.00 | nih.gov |

| cis-cis | 0.09 | nih.gov |

| cis-trans | 2.01 | nih.gov |

| trans-trans | 2.10 | nih.gov |

Reaction Mechanism Elucidation through Computational Modeling

While specific computational studies elucidating the reaction mechanisms of this compound are not detailed in the available literature, computational modeling is a powerful technique for such investigations. DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states, intermediates, and activation energies. This approach provides a step-by-step understanding of how reactants are converted to products, which is invaluable for optimizing reaction conditions and predicting outcomes. For instance, computational methods could be applied to model its participation in Suzuki-Miyaura cross-coupling reactions, a common application for phenylboronic acids.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. dovepress.comnih.gov This technique is particularly useful for understanding non-covalent intermolecular interactions, such as hydrogen bonding, which are crucial in determining the bulk properties of a compound. nih.gov

For carboxylic-acid-substituted phenylboronic acids, dimerization is a key intermolecular interaction. A computational study on the isomer 4-carboxy-3-fluorophenylboronic acid investigated its ability to form a stable dimer. researchgate.net This study employed DFT calculations and analytical tools like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis to characterize the hydrogen bonds responsible for dimerization. researchgate.netrjb.ro The results indicated that strong hydrogen bonds form between the carboxylic acid and boronic acid groups of two separate molecules, leading to a thermodynamically stable dimer. researchgate.net MD simulations could further explore these interactions in a solvated environment, providing insights into aggregation behavior in solution. researchgate.net

Prediction of Spectroscopic Parameters

Quantum chemical calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. nih.gov

Vibrational Spectra (FT-IR and FT-Raman): A detailed theoretical and experimental study on 2,3-difluorophenylboronic acid demonstrated excellent agreement between the calculated vibrational frequencies (using DFT B3LYP/6-311++G(d,p)) and the experimental FT-IR and FT-Raman spectra. nih.gov The complete assignment of vibrational modes was performed based on the calculated Total Energy Distribution (TED). nih.gov

NMR Spectra: The ¹H and ¹³C NMR chemical shifts of 2,3-difluorophenylboronic acid were calculated using the Gauge-Invariant Atomic Orbital (GIAO) method. nih.gov The theoretical values showed good correlation with the experimental spectra recorded in a DMSO solution, aiding in the precise assignment of chemical shifts. nih.gov

Electronic Spectra (UV-Vis): The electronic properties, including absorption wavelengths and excitation energies, can be predicted using Time-Dependent DFT (TD-DFT). researchgate.netnih.gov For 2,3-difluorophenylboronic acid, the UV-Vis absorption spectra were calculated and compared with experimental data in both water and ethanol, showing good consistency. nih.gov

These predictive capabilities are essential for characterizing new compounds and understanding their spectroscopic signatures.

Emerging Research Frontiers and Future Perspectives

Sustainable and Green Synthesis Approaches for Boronic Acids

The growing emphasis on environmental stewardship in the chemical industry has spurred the development of sustainable and green synthetic methodologies for producing arylboronic acids. Traditional synthesis routes often involve organometallic reagents that require anhydrous conditions and generate stoichiometric waste. Modern approaches aim to mitigate these issues by focusing on catalysis, alternative reaction media, and energy-efficient processes.

Recent advancements include the use of mechanochemistry, a solvent-free technique that utilizes mechanical force to drive chemical reactions. Ball-milling has been successfully employed for the synthesis of boronic esters, offering a green alternative to solution-based methods that often require harsh conditions and extensive purification. Another promising avenue is microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption. For instance, one-pot, multi-component reactions under microwave irradiation have been developed for the green synthesis of complex boron heterocycles. nih.gov

Furthermore, the development of catalytic C-H borylation reactions represents a significant leap towards atom economy. These methods allow for the direct conversion of C-H bonds in arenes to C-B bonds, bypassing the need for pre-functionalized starting materials like aryl halides. While specific green synthesis protocols for 5-Carboxy-2,3-difluorophenylboronic acid are not yet prevalent in the literature, these general strategies hold immense potential for its cleaner and more efficient production. The principles of green chemistry, such as using water or other benign solvents, employing catalytic reagents, and designing energy-efficient processes, will undoubtedly guide the future manufacturing of this and other highly functionalized boronic acids. nih.govmdpi.com

Table 1: Comparison of Synthesis Approaches for Arylboronic Acids

| Method | Advantages | Disadvantages | Relevance to Green Chemistry |

|---|---|---|---|

| Traditional (Organolithium/Grignard) | High yields, well-established | Requires stoichiometric organometallics, anhydrous conditions, generates significant waste | Low |

| Miyaura Borylation | Good functional group tolerance | Requires palladium catalyst and diboron (B99234) reagents | Moderate |

| Catalytic C-H Borylation | High atom economy, direct functionalization | Catalyst cost and sensitivity, regioselectivity challenges | High |

| Mechanochemistry (Ball-Milling) | Solvent-free, energy-efficient | Scalability can be a challenge | High |

| Microwave-Assisted Synthesis | Rapid reaction times, reduced energy use | Specialized equipment required | High |

Novel Catalytic Applications Beyond Traditional Cross-Coupling

While renowned for their role in palladium-catalyzed cross-coupling reactions, arylboronic acids are emerging as versatile organocatalysts in their own right. Their Lewis acidic nature allows them to activate a variety of functional groups, enabling transformations that are traditionally reliant on metal catalysts. mdpi.comacs.org This opens up new possibilities for this compound, whose catalytic activity would be significantly enhanced by its electron-deficient aromatic ring.

The electron-withdrawing fluorine atoms increase the Lewis acidity of the boron center, making it a more effective catalyst for several reaction types: mdpi.com

Dehydrative Condensations: Arylboronic acids catalyze the formation of amides and esters from carboxylic acids and amines or alcohols, respectively. nih.govacs.org This process avoids the use of stoichiometric coupling reagents, generating water as the only byproduct. The enhanced acidity of a difluorinated boronic acid could accelerate these reactions under mild conditions. mdpi.com

Carbonyl Condensation and Cycloaddition Reactions: Boronic acids can activate carbonyl compounds, facilitating reactions like Mannich-type additions and cycloadditions. mdpi.com They can also template reactions through hydrogen bonding, controlling selectivity. mdpi.com

Selective Oxidation and Reduction: In certain contexts, organoboron acids have been used to catalyze the selective oxidation of diols to α-hydroxy ketones without overoxidation. mdpi.com

The presence of both a carboxylic acid and ortho- and meta-fluorine atoms in this compound suggests potential for bifunctional or cooperative catalysis. The carboxylic acid could act as a Brønsted acid or a directing group, working in concert with the Lewis acidic boronic acid to promote complex transformations with high selectivity. researchgate.net This dual functionality makes it an intriguing candidate for developing novel catalytic systems for fine chemical synthesis.

Integration into Advanced Functional Materials and Devices

The unique structural and electronic properties of this compound make it an attractive building block for the bottom-up synthesis of advanced functional materials. The boronic acid group's ability to form reversible covalent bonds through condensation reactions is a cornerstone of dynamic covalent chemistry, enabling the construction of robust, crystalline, and porous materials. acs.org

Covalent Organic Frameworks (COFs): Boronic acids were the first building blocks used to create COFs, which are porous polymers with highly ordered structures. nih.govmdpi.com The self-condensation of boronic acids forms planar boroxine (B1236090) rings, or they can react with diol linkers to form boronate esters, creating extended 2D or 3D frameworks. acs.org These materials are being explored for applications in:

Gas storage and separation

Catalysis

Optoelectronics and sensing

The difluoro and carboxyl substituents on the phenyl ring of the target molecule would be displayed on the pore walls of a resulting COF, imparting specific properties such as increased acidity, selective binding sites for guest molecules, and modified electronic behavior. nih.govresearchgate.net

Nanomaterials and Polymers: Arylboronic acids are widely used to functionalize nanoparticles, quantum dots, and polymers. bohrium.comacs.org This functionalization can imbue the materials with responsiveness to specific stimuli. For example, boronic acid-functionalized nanoparticles have been developed for pH-responsive drug delivery, as the boronic acid's interaction with diols is pH-dependent. bohrium.comrsc.org The fluorine atoms in this compound can enhance the hydrolytic stability and acidity of the boronic acid moiety, which is beneficial for these applications. nih.govnih.gov The carboxylic acid provides an additional handle for conjugation or for tuning the material's solubility and surface properties.

Opportunities in Interdisciplinary Chemical Biology and Probe Development

The ability of boronic acids to form reversible covalent bonds with 1,2- and 1,3-diols is the foundation for their widespread application in chemical biology. This interaction allows for the specific recognition of saccharides and glycoproteins, which are involved in countless biological processes and are often biomarkers for disease. mdpi.comnih.govnih.gov this compound offers a multifunctional platform for designing sophisticated biological probes and therapeutic delivery systems.

Biosensors and Imaging Probes: Arylboronic acids are integral components of fluorescent sensors for detecting biologically important molecules. nih.govrsc.org Binding to a target diol, such as glucose, can trigger a change in the fluorescence of a nearby reporter molecule. mdpi.com These sensors are being developed for applications in:

Monitoring blood glucose levels in diabetes patients. nih.gov

Imaging cancer cells that overexpress certain glycoproteins, like sialic acid. nih.gov

Detecting reactive oxygen species (ROS) such as hydrogen peroxide, a key signaling molecule in cellular stress. acs.org

The 2,3-difluoro substitution pattern of the target compound presents a unique opportunity for developing ¹⁹F Magnetic Resonance Imaging (MRI) probes. nih.gov Since the body has no natural fluorine background, ¹⁹F MRI allows for highly specific imaging. A probe incorporating this compound could be designed so that its ¹⁹F NMR signal changes upon binding to a biological target, enabling non-invasive in vivo imaging of specific analytes or disease markers. db-thueringen.de

Drug Delivery Systems: Boronic acid-functionalized nanomaterials are being engineered as "smart" drug delivery vehicles. acs.orgacs.org These systems can be designed to release their therapeutic payload in response to the specific microenvironment of a tumor, which is often more acidic or has higher concentrations of certain molecules compared to healthy tissue. bohrium.comnih.gov The carboxylic acid group on the target molecule can serve as an attachment point for drugs or other targeting ligands, while the boronic acid provides the stimuli-responsive release mechanism.

Enzyme Inhibition: The boronic acid moiety can act as a transition-state analog inhibitor for certain proteases and other enzymes. nih.govnih.gov The proteasome inhibitor bortezomib (B1684674) is a prime example of a successful boronic acid-based drug. The specific electronic properties conferred by the difluoro and carboxyl groups could be exploited to design highly potent and selective inhibitors for new biological targets.

Challenges and Future Directions in the Field of Highly Functionalized Arylboronic Acids

Despite their immense potential, the synthesis and application of highly functionalized arylboronic acids like this compound are not without challenges. A primary issue, particularly for polyfluorinated arylboronic acids, is their susceptibility to protodeboronation—the cleavage of the C-B bond—especially under basic conditions. This instability can complicate synthesis, purification, and application in reactions that require basic reagents.

Future research will need to focus on developing more robust synthetic methods that are tolerant of a wide range of functional groups and that minimize side reactions like protodeboronation. This includes the design of more efficient catalysts for C-H and C-F borylation and the optimization of reaction conditions for green chemistry protocols.

Another challenge lies in fully understanding the structure-property relationships of these complex molecules. The interplay between multiple functional groups (e.g., the inductive effects of fluorine, the directing effects of the carboxyl group, and the Lewis acidity of the boronic acid) can lead to complex behavior. Computational modeling and advanced spectroscopic techniques will be crucial in predicting and rationalizing the properties of new materials and catalysts derived from these building blocks.

Looking forward, the future for highly functionalized arylboronic acids is bright. The continued development of synthetic methodologies will make these compounds more accessible, paving the way for their broader use. We can anticipate the emergence of novel COFs and polymers with precisely engineered properties for applications in clean energy and environmental remediation. In medicine, the unique attributes of molecules like this compound will fuel the development of next-generation diagnostic tools, targeted drug delivery systems, and more effective therapeutics. The convergence of organic synthesis, materials science, and chemical biology will be essential to unlock the full potential of this versatile class of compounds.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-carboxy-2,3-difluorophenylboronic acid, and how can purity be validated?

- Synthesis : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions or directed ortho-metalation of fluorinated benzoic acid derivatives. For example, Suzuki-Miyaura coupling using halogenated precursors and boronic acid pinacol esters under controlled pH and temperature (e.g., 60–80°C) can yield the target compound .

- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (>97% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>19</sup>F and <sup>11</sup>B NMR) are critical for confirming structural integrity. Mass spectrometry (MS) further verifies molecular weight .

Q. How should researchers handle and store this compound to prevent degradation?

- Storage : Store at 0–6°C in airtight, light-resistant containers to minimize hydrolysis of the boronic acid group. Desiccants are recommended to avoid moisture absorption, which can lead to dimerization or decomposition .

- Handling : Use inert atmospheres (e.g., nitrogen or argon) during experimental workflows to preserve reactivity. Pre-drying solvents (e.g., THF, DMF) is essential for coupling reactions .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the electronic and steric effects of the difluoro and carboxy substituents?

- Density Functional Theory (DFT) : Methods like B3LYP/6-311G(d,p) can model substituent effects on boronic acid reactivity. For instance, exact-exchange functionals (e.g., hybrid DFT) improve accuracy in predicting ionization potentials and bond dissociation energies, which are critical for understanding cross-coupling efficiency .

- Solvent Modeling : Polarizable continuum models (PCM) assess solvation effects, particularly for aqueous Suzuki reactions, where the carboxy group’s acidity (pKa ~3–4) influences solubility and reaction kinetics .

Q. How can researchers resolve contradictions in reported reaction yields for Suzuki-Miyaura couplings involving this compound?

- Experimental Variables : Optimize catalyst loading (e.g., 1–5 mol% Pd(PPh3)4), base strength (e.g., K2CO3 vs. Cs2CO3), and solvent polarity. Contradictions often arise from trace moisture or oxygen in reaction setups .

- Data Validation : Cross-check results using alternative characterization methods (e.g., X-ray crystallography for product confirmation) and replicate studies under strictly controlled conditions .

Q. What strategies can elucidate the role of fluorine substituents in modulating boronic acid reactivity?

- Comparative Studies : Synthesize analogs (e.g., 4-carboxy-3-fluorophenylboronic acid or 5-carboxy-2-chlorophenylboronic acid) and compare coupling efficiencies. Fluorine’s electronegativity enhances electrophilicity of the boron center, accelerating transmetalation but potentially increasing steric hindrance .

- Kinetic Isotope Effects (KIE) : Use deuterated substrates to probe rate-determining steps in cross-coupling mechanisms .

Methodological Considerations

Q. How can researchers design experiments to study the compound’s stability under varying pH conditions?

- pH Titration : Monitor boronic acid dimerization (via <sup>11</sup>B NMR) across pH 2–10. The carboxy group’s deprotonation (pKa ~4.5) increases solubility but may destabilize the boronate ester intermediate .

- Accelerated Degradation Testing : Expose the compound to elevated temperatures (40–60°C) and analyze decomposition products (e.g., boric acid) via ion chromatography .

Q. What advanced spectroscopic techniques are effective in characterizing boronic acid aggregation states?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。